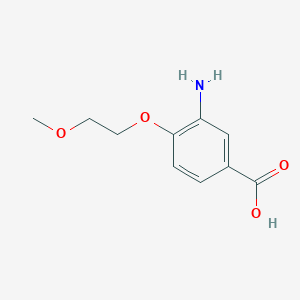
1-(3-Bromopropoxy)-4-ethylbenzene
Vue d'ensemble
Description
1-(3-Bromopropoxy)-4-ethylbenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-ethylbenzene can be synthesized through the reaction of 4-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures (around 80°C) for several hours . The general reaction scheme is as follows:
4-ethylphenol+1,3-dibromopropaneK2CO3,CH3CN,80°Cthis compound
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropoxy)-4-ethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to form a propoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Hydroxypropoxy)-4-ethylbenzene, 1-(3-Cyanopropoxy)-4-ethylbenzene.
Oxidation: 4-Ethylbenzoic acid, 4-Ethylbenzaldehyde.
Reduction: 1-(3-Propoxy)-4-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Bromopropoxy)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be used in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropoxy)-4-ethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethyl group.
1-(3-Bromopropoxy)-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethyl group.
Uniqueness: 1-(3-Bromopropoxy)-4-ethylbenzene is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. The ethyl group can also affect the compound’s physical properties, such as solubility and boiling point.
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-ethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVWNSZTVTDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-fluorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795775.png)
![1-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795784.png)

![(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7795794.png)

![[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7795803.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)




![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)

